molecular formula C11H17Cl2N5 B7790594 Proguanil hydrochloride

Proguanil hydrochloride

Cat. No. B7790594
M. Wt: 290.19 g/mol
InChI Key: SARMGXPVOFNNNG-UHFFFAOYSA-N
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Description

Proguanil Hydrochloride is the hydrochloride salt form of proguanil, a synthetic biguanide derivative of pyrimidine and a folate antagonist with antimalarial property . Upon hydrolysis, proguanil is converted to its active cyclic triazine metabolite, cycloguanil, by a cytochrome P450 dependent reaction . It exhibits sporontocidal activity, thereby rendering the gametocytes non-infective to the mosquito vector .


Synthesis Analysis

Proguanil’s action is attributed to its cyclization-metabolite, cycloguanil . The potent fast-acting activity of proguanil is attributed to the dihydrofolate reductase inhibitor cycloguanil (the product of liver cytochrome P450 (CYP2C19) metabolism .


Molecular Structure Analysis

Proguanil hydrochloride has a molecular formula of C11H17Cl2N5 and a molecular weight of 290.19 g/mol . The IUPAC name is (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride .


Chemical Reactions Analysis

Proguanil, an anti-malarial prodrug, undergoes cytochrome P450 catalyzed biotransformation to the pharmacologically active triazine metabolite (cycloguanil), which inhibits plasmodial dihydrofolate reductase . This cyclization is catalyzed by CYP2C19 .


Physical And Chemical Properties Analysis

Proguanil hydrochloride is a highly soluble substance according to the U.S. Food and Drug Administration, World Health Organization, and European Medicines Agency guidelines .

Scientific Research Applications

  • Malaria Prevention and Treatment : Proguanil hydrochloride has demonstrated effectiveness as a malarial suppressant and treatment, particularly when combined with other drugs like quinine or atovaquone (Gunther, 1951). A combination of atovaquone and proguanil hydrochloride, marketed as Malarone, has shown high protective efficacy against multi-drug resistant Plasmodium falciparum malaria and is well-tolerated (Boggild et al., 2007).

  • Prophylaxis Efficacy : Studies comparing atovaquone-proguanil to chloroquine-proguanil for malaria prophylaxis in non-immune travelers found the former to be similarly tolerated and more effective in preventing gastrointestinal adverse events (Hogh et al., 2000).

  • Safety Profile : Research on the safety and efficacy of atovaquone and proguanil hydrochloride combination therapy for malaria prophylaxis in nonimmune subjects in South Africa found it well tolerated with a high prophylaxis success rate (van der Berg et al., 1999).

  • Controlled Drug Delivery : Proguanil hydrochloride has been studied in the context of controlled drug delivery systems. Hydrogel biocomposites containing proguanil hydrochloride showed potential for controlled delivery of bioactive agents, with the release being pH-sensitive (Owonubi et al., 2018).

  • In Vitro Studies : The effect of proguanil hydrochloride on human lymphocytes in vitro showed that it can induce DNA damage, particularly after metabolic activation, suggesting the need for monitoring among frequent travelers (Gajski et al., 2010).

  • Clinical Pharmacology : The clinical pharmacology of atovaquone and proguanil hydrochloride combination, used for both treatment and prophylaxis of malaria, reveals insights into dosing regimens and interactions with other drugs (Beerahee, 1999).

  • Electrochemical Analysis : Pulse polarography of proguanil hydrochloride provides analytical value in buffered media, indicating potential for precise measurement and analysis (Vicente & Sanz, 1984).

  • Bioactivation and Genetic Determinants : Studies have examined the relation between chloroguanide bioactivation to cycloguanil and genetically determined metabolism, highlighting the impact of genetic variability on drug metabolism and effectiveness (Partovian et al., 1995).

  • Metabolic Disposition : The metabolic disposition of proguanil in different populations, including extensive and poor metabolizers, has been studied to understand individual variations in drug response and metabolism (Helsby et al., 1993).

Mechanism of Action

Proguanil works by stopping the malaria parasite, Plasmodium falciparum and Plasmodium vivax, from reproducing once it is in the red blood cells. It does this by inhibiting the enzyme, dihydrofolate reductase, which is involved in the reproduction of the parasite .

Safety and Hazards

Proguanil hydrochloride is classified as having acute oral toxicity (Category 3), and is toxic if swallowed . It is recommended to avoid contact with skin and eyes, avoid dust formation, and use only under a chemical fume hood .

Future Directions

Proguanil hydrochloride is used for the causal prevention and suppression of malaria caused by susceptible strains of P. falciparum and other species of Plasmodium found in some geographical areas of the world . Future research may focus on overcoming clinical parasite resistance and finding that proguanil can potentiate the activity of atovaquone .

properties

IUPAC Name

1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARMGXPVOFNNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

CAS RN

637-32-1
Record name Proguanil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proguanil hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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